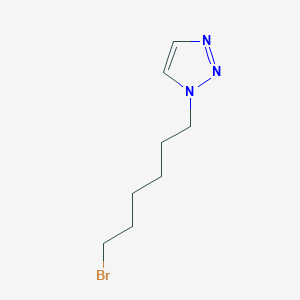

1-(6-Bromohexyl)-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14BrN3 |

|---|---|

Molecular Weight |

232.12 g/mol |

IUPAC Name |

1-(6-bromohexyl)triazole |

InChI |

InChI=1S/C8H14BrN3/c9-5-3-1-2-4-7-12-8-6-10-11-12/h6,8H,1-5,7H2 |

InChI Key |

YUPHBXRGCSYVID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=N1)CCCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(6-bromohexyl)-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1-(6-bromohexyl)-1,2,3-triazole, a valuable intermediate in synthetic organic chemistry and drug discovery. The document details the experimental protocols, presents characterization data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway

The synthesis of this compound is typically achieved through the N-alkylation of the 1,2,3-triazole ring with 1,6-dibromohexane. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated triazole acts as the nucleophile. A base, such as potassium carbonate, is used to facilitate the deprotonation of the triazole. The reaction generally yields a mixture of N1 and N2 isomers, which can be separated by column chromatography.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Synthesis of this compound

To a solution of 1,2,3-triazole (1.0 g, 14.5 mmol) in dimethylformamide (DMF, 20 mL) is added potassium carbonate (2.4 g, 17.4 mmol). The mixture is stirred at room temperature for 30 minutes. 1,6-dibromohexane (7.1 g, 29.0 mmol) is then added, and the reaction mixture is heated to 80°C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a colorless oil.

Experimental Workflow

The overall experimental workflow, from the initial reaction setup to the final characterization of the product, is illustrated below.

Caption: Experimental workflow for synthesis and characterization.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The quantitative data are summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₈H₁₄BrN₃ |

| Molecular Weight | 232.12 g/mol |

| Appearance | Colorless oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.72 (s, 1H, triazole-H), 7.59 (s, 1H, triazole-H), 4.40 (t, J = 7.2 Hz, 2H, N-CH₂), 3.41 (t, J = 6.8 Hz, 2H, CH₂-Br), 1.95 (p, J = 7.0 Hz, 2H, CH₂), 1.88 (p, J = 6.8 Hz, 2H, CH₂), 1.45-1.35 (m, 4H, 2xCH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 134.5 (triazole-CH), 123.0 (triazole-CH), 50.2 (N-CH₂), 33.7 (CH₂-Br), 32.5 (CH₂), 30.1 (CH₂), 27.8 (CH₂), 25.8 (CH₂).[1][2] |

| IR (KBr, cm⁻¹) | 3130 (C-H, triazole), 2935, 2860 (C-H, aliphatic), 1460 (C=N, triazole), 1220 (N-N, triazole), 650 (C-Br).[3][4][5] |

| Mass Spec (ESI-MS) | m/z 232.0 [M+H]⁺, 234.0 [M+H+2]⁺ |

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound via N-alkylation of 1,2,3-triazole. The comprehensive characterization data confirms the successful synthesis of the target compound. This molecule serves as a versatile building block for the introduction of a triazole moiety with a reactive bromohexyl chain, enabling further functionalization in the development of novel chemical entities for various applications, including pharmaceuticals and material science.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

physicochemical properties of 1-(6-bromohexyl)-1,2,3-triazole

An In-depth Technical Guide on the Physicochemical Properties of 1-(6-bromohexyl)-1,2,3-triazole

Introduction

This compound is a bifunctional heterocyclic compound of significant interest to researchers in drug development, medicinal chemistry, and materials science. Its structure incorporates a stable, aromatic 1,2,3-triazole ring and a terminal bromo-functionalized hexyl chain. This unique combination makes it an ideal linker molecule or building block. The triazole core, often synthesized via highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides chemical stability and potential for hydrogen bonding interactions.[1][2] The terminal bromine atom serves as a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions, enabling its conjugation to other molecules of interest.

This technical guide provides a comprehensive overview of the core , representative experimental protocols for its synthesis and characterization, and expected analytical data.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄BrN₃ | Calculated |

| Molecular Weight | 232.12 g/mol | Calculated |

| Appearance | Predicted to be a colorless to pale yellow high-boiling liquid or low-melting solid | - |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and have low aqueous solubility | - |

| Predicted LogP | ~2.7 | Estimated from precursor[3] |

Experimental Protocols

The methodologies described below are representative protocols based on standard and widely published procedures for the synthesis and characterization of similar 1-alkyl-1,2,3-triazoles.[4][5][6][7]

Synthesis Protocol

The synthesis is a two-step process involving the preparation of an azide intermediate followed by a copper-catalyzed cycloaddition.

Step 1: Synthesis of 1-azido-6-bromohexane

The key precursor, 1-azido-6-bromohexane, is synthesized from 1,6-dibromohexane.[3]

-

Reagents: 1,6-dibromohexane, sodium azide (NaN₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 1,6-dibromohexane (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium azide (1.1 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C) for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the aqueous phase with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield crude 1-azido-6-bromohexane, which can be purified by column chromatography if necessary. The formation of the azide can be confirmed by a strong, characteristic absorption band around 2100 cm⁻¹ in its IR spectrum.[8]

-

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step utilizes the "click chemistry" reaction to form the 1,2,3-triazole ring.[4][5][9]

-

Reagents: 1-azido-6-bromohexane, acetylene source (e.g., acetylene gas or a surrogate), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, and a solvent system (e.g., t-BuOH/H₂O).

-

Procedure:

-

Dissolve 1-azido-6-bromohexane (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Prepare separate aqueous solutions of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq).

-

Add the copper(II) sulfate solution to the reaction mixture.

-

Bubble acetylene gas through the stirred solution or add an appropriate acetylene surrogate.

-

Add the sodium ascorbate solution to initiate the reaction. The solution will typically change color.

-

Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates the consumption of the starting azide.

-

Once the reaction is complete, dilute with water and extract with ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with saturated aqueous NH₄Cl (to remove copper), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by flash column chromatography on silica gel.

-

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. The structure is confirmed by analyzing chemical shifts, integration values, and coupling patterns.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: If the product is a liquid, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If solid, a KBr pellet is prepared.

-

Analysis: The spectrum is recorded using an FTIR spectrometer. The disappearance of the strong azide peak (~2100 cm⁻¹) and the appearance of triazole ring vibrations confirm the reaction.[10]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Analyze using electrospray ionization (ESI) mass spectrometry in positive ion mode. The resulting spectrum should show the protonated molecular ion [M+H]⁺ and characteristic fragmentation patterns.[11]

-

Expected Analytical Data

The following tables summarize the expected spectral data for this compound based on its structure and data from analogous compounds.

Table 2: Expected ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.70 | s (singlet) | 1H | H-4 (Triazole ring) |

| ~ 7.55 | s (singlet) | 1H | H-5 (Triazole ring) |

| ~ 4.40 | t (triplet) | 2H | N-CH₂ -(CH₂)₅-Br |

| ~ 3.40 | t (triplet) | 2H | -(CH₂)₅-CH₂ -Br |

| ~ 1.95 | m (multiplet) | 2H | N-CH₂-CH₂ -(CH₂)₄-Br |

| ~ 1.85 | m (multiplet) | 2H | -(CH₂)₄-CH₂ -CH₂-Br |

| ~ 1.40 - 1.30 | m (multiplet) | 4H | -(CH₂)₂-(CH₂)₂ -(CH₂)₂-Br |

Note: The signals for H-4 and H-5 are distinct. In 1,4-disubstituted triazoles, the H-5 proton appears as a singlet around δ 7.5-8.0 ppm.[12]

Table 3: Expected ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 134.0 | C-4 (Triazole ring) |

| ~ 122.5 | C-5 (Triazole ring) |

| ~ 50.5 | N-C H₂-(CH₂)₅-Br |

| ~ 33.5 | -(CH₂)₅-C H₂-Br |

| ~ 32.5 | -(CH₂)₄-C H₂-CH₂-Br |

| ~ 30.0 | N-CH₂-C H₂-(CH₂)₄-Br |

| ~ 28.0 | -(CH₂)₂-C H₂-(CH₂)₃-Br |

| ~ 26.0 | -(CH₂)₃-C H₂-(CH₂)₂-Br |

Note: The chemical shifts for the triazole C4 and C5 carbons typically fall in the 120-150 ppm range.[12]

Table 4: Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3140 | Medium | C-H stretching (aromatic, triazole) |

| 2930 - 2860 | Strong | C-H stretching (aliphatic, hexyl chain) |

| ~ 1530 | Medium-Weak | C=N stretching (triazole ring) |

| ~ 1460 | Medium | CH₂ scissoring |

| ~ 1250 | Medium | Ring vibration (triazole) |

| ~ 1050 | Medium | N-N stretching (triazole ring) |

| ~ 650 | Strong | C-Br stretching |

Note: The most critical observation is the absence of the sharp, strong azide (-N₃) peak around 2100 cm⁻¹.

Table 5: Expected Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

|---|---|

| 232 / 234 | [M+H]⁺ molecular ion peak (showing characteristic ~1:1 isotopic pattern for Bromine) |

| 204 / 206 | [M+H - N₂]⁺ (loss of nitrogen gas, a common fragmentation for triazoles)[11][13] |

| 124 | [C₈H₁₄N]⁺ fragment (loss of Br and N₂) |

| 81 | [C₆H₁₂]⁺ fragment (hexyl chain fragment) |

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents [mdpi.com]

- 3. 1-azido-6-broMo-Hexane|lookchem [lookchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axispharm.com [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-(6-bromohexyl)-1,2,3-triazole: A Technical Guide

Introduction

1-(6-bromohexyl)-1,2,3-triazole is a bifunctional organic molecule featuring a polar 1,2,3-triazole ring and a nonpolar bromohexyl chain. This structure is of interest in medicinal chemistry and materials science, often serving as a linker in the synthesis of more complex molecules, including those used in "click chemistry." Understanding its solubility in various organic solvents is crucial for its synthesis, purification, and application in subsequent reactions. This technical guide provides a comprehensive overview of the expected solubility of this compound, detailed experimental protocols for its quantitative determination, and a workflow for solubility assessment. While specific quantitative solubility data for this compound is not extensively published, this guide outlines the principles and procedures for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound contains both a polar heterocyclic ring and a relatively long, nonpolar alkyl halide chain. This amphiphilic nature suggests a nuanced solubility profile.

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are likely to be excellent solvents for this compound. They can effectively solvate both the polar triazole ring and, to some extent, the alkyl chain.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol are expected to be good solvents, primarily due to their ability to hydrogen bond with the nitrogen atoms of the triazole ring. However, the long alkyl chain may reduce its solubility compared to smaller, more polar triazoles.

-

Moderately Polar Solvents: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate are predicted to be effective solvents, offering a balance of polarity to dissolve the entire molecule.

-

Nonpolar Solvents: Hexane and Toluene are expected to be poorer solvents. While the hexyl chain has an affinity for these solvents, the highly polar triazole ring will significantly hinder solubility.

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility at 25°C (mg/mL) | Observations |

| Dimethylformamide (DMF) | 73.09 | 0.944 | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 7.2 | ||

| Methanol | 32.04 | 0.792 | 5.1 | ||

| Ethanol | 46.07 | 0.789 | 4.3 | ||

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 4.0 | ||

| Dichloromethane (DCM) | 84.93 | 1.326 | 3.1 | ||

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | ||

| Toluene | 92.14 | 0.867 | 2.4 | ||

| Hexane | 86.18 | 0.659 | 0.1 |

Experimental Protocols for Solubility Determination

The following are standard methodologies for the quantitative and qualitative determination of solubility for a novel compound like this compound.

Qualitative Solubility Assessment

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMF, DMSO, methanol, DCM, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

A selection of organic solvents

-

Scintillation vials with screw caps

-

Analytical balance

-

Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a highly soluble solvent to create a standard curve for quantification.

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on a shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

-

After the incubation period, allow the vials to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent if necessary.

-

Quantify the concentration of this compound in the diluted solution using a pre-established HPLC or UV-Vis calibration curve.

-

Calculate the solubility in mg/mL or mol/L.

Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a new chemical entity such as this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary framework to understand, predict, and experimentally determine the solubility of this compound in various organic solvents. The provided protocols and workflow are fundamental to the successful handling and application of this and other novel chemical compounds.

An In-depth Technical Guide on the Stability of 1-(6-bromohexyl)-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected stability of 1-(6-bromohexyl)-1,2,3-triazole under various chemical and physical conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates general knowledge of the stability of the 1,2,3-triazole ring system with the known reactivity of the bromoalkyl functional group. The information herein is intended to guide researchers in handling, storing, and developing experimental protocols for this molecule.

Introduction

This compound is a bifunctional molecule featuring a stable 1,2,3-triazole ring and a reactive bromohexyl chain. The 1,2,3-triazole moiety, often synthesized via "click chemistry," is known for its high degree of stability, making it a common linker in medicinal chemistry and materials science.[1][2][3] Conversely, the terminal bromine atom on the hexyl chain provides a site for nucleophilic substitution, making it a versatile building block for further chemical modifications. Understanding the stability of both the triazole core and the bromoalkyl chain is crucial for its application in drug development and other scientific research.

Inferred Stability Profile

The overall stability of this compound is a composite of the robustness of the triazole ring and the reactivity of the carbon-bromine bond. The following table summarizes the expected stability under various stress conditions, based on established chemical principles.

| Condition | Stressor | Expected Stability of Triazole Ring | Expected Reactivity of Bromohexyl Group | Potential Degradation Products |

| Acidic | 0.1 M - 1 M HCl | High | Stable | Minimal degradation expected. |

| Basic | 0.1 M - 1 M NaOH | High | Susceptible to hydrolysis and elimination | 1-(6-hydroxyhexyl)-1,2,3-triazole, 1-(hex-5-en-1-yl)-1,2,3-triazole |

| Oxidative | 3-30% H₂O₂ | High | Generally stable | Minimal degradation expected. |

| Thermal | > 200°C | Susceptible to decomposition[4] | Stable at moderate temperatures | Ring-opened products, nitrogen gas. |

| Photolytic | UV/Vis light | Generally stable | Potential for radical formation | Minimal degradation expected under normal laboratory light conditions. |

| Nucleophilic | Amines, thiols, etc. | High | Reactive[5] | Substituted hexyl-triazole derivatives. |

Potential Degradation Pathways

The primary routes of degradation for this compound are expected to involve the bromohexyl chain, particularly through nucleophilic substitution and elimination reactions, which are more likely to occur under basic conditions. The 1,2,3-triazole ring itself is anticipated to remain intact under most conditions, except for high thermal stress.[4]

Caption: Potential degradation pathways of this compound.

Recommended Experimental Protocols for Stability Testing

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted.[6][7] These studies are essential for identifying degradation products and understanding the intrinsic stability of the molecule.

A systematic approach is necessary to evaluate the stability of the compound under various stress conditions. The following workflow outlines the key steps.

Caption: General workflow for forced degradation studies.

The following are detailed protocols for conducting forced degradation studies, which should be adapted based on preliminary results.

4.2.1. Hydrolytic Stability

-

Acidic Conditions:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of 0.1 M and 1 M hydrochloric acid.

-

Incubate the solutions at an elevated temperature (e.g., 60-80°C) and at room temperature.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with a suitable base (e.g., sodium hydroxide).

-

Analyze by a stability-indicating HPLC method.

-

-

Basic Conditions:

-

Follow the same procedure as for acidic conditions, but use 0.1 M and 1 M sodium hydroxide instead of hydrochloric acid.

-

Neutralize the aliquots with a suitable acid (e.g., hydrochloric acid).

-

4.2.2. Oxidative Stability

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide to achieve a final concentration of 3-30%.

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time intervals.

4.2.3. Thermal Stability

-

Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).

-

At specified time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

4.2.4. Photostability

-

Expose a solution of the compound and the solid compound to a calibrated light source (e.g., ICH-compliant photostability chamber).

-

Simultaneously, keep control samples in the dark.

-

At specified time intervals, analyze both the exposed and control samples by HPLC.

Analytical Method for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. Mass Spectrometry (MS) should be coupled to the HPLC to aid in the identification of degradants.

Recommended HPLC-MS Parameters (starting point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by UV scan) and mass spectrometry (electrospray ionization in positive mode).

Conclusion

While the 1,2,3-triazole ring of this compound is expected to be highly stable under a range of conditions, the bromohexyl moiety introduces a reactive site susceptible to nucleophilic attack and elimination, particularly in basic environments. For definitive stability data, a comprehensive forced degradation study is recommended. The protocols and pathways outlined in this guide provide a robust framework for researchers to assess the stability of this compound and to anticipate potential degradation products in their experimental designs.

References

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. pharmainfo.in [pharmainfo.in]

An In-depth Technical Guide to the Reactivity of the Bromohexyl Group in 1-(6-Bromohexyl)-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, largely due to its facile and robust synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry".[1][2] This heterocyclic core offers a unique combination of chemical stability, polarity, and hydrogen bonding capability. When functionalized with a reactive handle like a bromohexyl group, 1-(6-bromohexyl)-1,2,3-triazole becomes a versatile building block for the synthesis of a diverse array of molecules with potential applications in drug discovery, bioconjugation, and surface modification.[3][4] This technical guide provides a comprehensive exploration of the reactivity of the bromohexyl group in this compound, offering detailed experimental protocols, quantitative data, and visualizations of key reaction pathways.

Synthesis of this compound

The primary route to this compound involves the CuAAC reaction between a suitable alkyne and 1-azido-6-bromohexane. The latter is typically prepared from 1,6-dibromohexane via nucleophilic substitution with sodium azide.

Experimental Protocol: Synthesis of 1-(6-Bromohexyl)-4-phenyl-1H-1,2,3-triazole

This protocol describes a typical synthesis of a 4-substituted this compound.

Materials:

-

1-Azido-6-bromohexane

-

Phenylacetylene

-

Copper(I) iodide (CuI)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Acetonitrile (MeCN) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-azido-6-bromohexane (1.0 eq) in MeCN or THF, add phenylacetylene (1.0 eq) and DIPEA or TEA (1.1 eq).

-

To this stirred mixture, add CuI (0.1 eq) at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with EtOAc and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the pure 1-(6-bromohexyl)-4-phenyl-1H-1,2,3-triazole.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1-Azido-6-bromohexane | Phenylacetylene | CuI | MeCN | 12 | ~90 | [3] |

| 1-Azido-6-bromohexane | Terminal Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12-24 | 85-95 | General Click Chemistry Protocols |

Reactivity of the Bromohexyl Group

The terminal bromine atom on the hexyl chain of this compound is a versatile functional handle that readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

Substitution with Azide

The reaction with sodium azide is a straightforward method to introduce an azido group, which can then be used for further "click" reactions or reduced to an amine.

Experimental Protocol: Synthesis of 1-(6-Azidohexyl)-4-phenyl-1H-1,2,3-triazole

Materials:

-

1-(6-Bromohexyl)-4-phenyl-1H-1,2,3-triazole

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

A solution of 1-(6-bromohexyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq) and sodium azide (1.5 eq) in DMF is stirred at 60-80 °C for 12-24 hours.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Quantitative Data:

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Azide | DMF | 70 | 3 | 78 | [3] |

| Sodium Azide | DMF/H₂O | 60 | 16 | 82 (in a one-pot reaction from the bromide) | [5] |

Substitution with Amines

The bromohexyl group readily reacts with primary and secondary amines to form the corresponding amino-functionalized triazoles.

Experimental Protocol: Synthesis of 1-(6-(Piperidin-1-yl)hexyl)-4-phenyl-1H-1,2,3-triazole

Materials:

-

1-(6-Bromohexyl)-4-phenyl-1H-1,2,3-triazole

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

Procedure:

-

A mixture of 1-(6-bromohexyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq), piperidine (1.2 eq), and K₂CO₃ (2.0 eq) in MeCN is refluxed for 12-24 hours.

-

The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., EtOAc), washed with water, and dried.

-

Purification is achieved by column chromatography.

Quantitative Data:

| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | MeCN | Reflux | 12-24 | >90 |

| Various Amines | K₂CO₃ | DMF | 80 °C | 12 | 85-95 |

Substitution with Thiol Precursors

Direct reaction with thiols can be complicated by side reactions. A common strategy is to use thiourea as a nucleophile to form a thiouronium salt, which is then hydrolyzed to the corresponding thiol.

Experimental Protocol: Synthesis of 1-(6-Mercaptohexyl)-4-phenyl-1H-1,2,3-triazole

Materials:

-

1-(6-Bromohexyl)-4-phenyl-1H-1,2,3-triazole

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Step 1: Thiouronium Salt Formation: A solution of 1-(6-bromohexyl)-4-phenyl-1H-1,2,3-triazole (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 6-12 hours. The solvent is then removed under reduced pressure to yield the crude thiouronium salt.

-

Step 2: Hydrolysis: The crude thiouronium salt is dissolved in an aqueous solution of NaOH and refluxed for 2-4 hours. The reaction mixture is cooled and acidified with HCl. The product can be extracted with an organic solvent and purified by chromatography.

Quantitative Data:

| Reagent 1 | Reagent 2 | Solvent | Conditions | Yield (%) |

| Thiourea | NaOH (aq) | Ethanol | Reflux | 70-85 |

Applications in Drug Development and Materials Science

The ability to easily functionalize the hexyl chain of this compound opens up numerous possibilities for its application:

-

Linker Chemistry: The functionalized hexyl-triazole can act as a linker to connect different pharmacophores, creating hybrid molecules with potentially enhanced biological activity.[6]

-

Bioconjugation: The introduction of amine or thiol groups allows for the conjugation of the triazole moiety to biomolecules such as peptides and proteins.

-

Self-Assembled Monolayers (SAMs): The thiol-functionalized derivative can be used to form self-assembled monolayers on gold surfaces, which has applications in biosensors and molecular electronics.[4]

Conclusion

This compound is a highly valuable and versatile building block. The bromohexyl group serves as a reactive handle that can be readily transformed into a variety of other functional groups through nucleophilic substitution reactions. This guide has provided detailed experimental protocols and quantitative data for key transformations, demonstrating the synthetic utility of this compound. The straightforward access to a diverse range of functionalized triazoles makes this compound a powerful tool for researchers in drug discovery, medicinal chemistry, and materials science.

References

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-assembled monolayers of mesoionic triazolylidene dimers on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Innovation: Unveiling the Potential of 1-(6-Bromohexyl)-1,2,3-triazole in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore innovative molecular scaffolds and synthetic strategies. Among these, the 1,2,3-triazole core has emerged as a privileged structure, largely owing to its facile and robust synthesis via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This whitepaper delves into the core of this chemical space, focusing on the potential applications of a specific, yet versatile building block: 1-(6-bromohexyl)-1,2,3-triazole . This bifunctional linker, possessing both a reactive bromohexyl chain and a stable triazole core, offers a powerful tool for the construction of complex molecular architectures with significant therapeutic potential. While direct and extensive research on this exact molecule is limited, this guide will extrapolate from the vast body of literature on related ω-haloalkyl- and 1,2,3-triazole-containing compounds to provide a comprehensive overview of its synthesis, potential applications, and the experimental methodologies underpinning its use.

The Strategic Advantage of the this compound Scaffold

The 1,2,3-triazole ring is not merely an inert linker; it actively participates in shaping the pharmacological profile of a molecule. Its inherent chemical stability, polarity, and ability to form hydrogen bonds and dipole-dipole interactions contribute to improved pharmacokinetic and pharmacodynamic properties.[1] The addition of a six-carbon alkyl chain terminating in a bromine atom introduces a key element of synthetic versatility. The hexyl spacer provides optimal distance and flexibility for connecting different pharmacophores, while the terminal bromide serves as a reactive handle for a variety of nucleophilic substitution reactions. This dual functionality makes this compound an ideal candidate for:

-

Molecular Hybridization: The "click" formation of the triazole ring allows for the efficient coupling of two distinct pharmacophores, leading to the creation of hybrid molecules with potentially synergistic or novel biological activities.[2]

-

Linkerology in Drug Design: In the context of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), the linker plays a crucial role in determining efficacy and safety. The defined length and chemical nature of the this compound linker can be exploited to precisely control the distance and orientation between the targeting moiety and the payload.

-

Development of Molecular Probes: The bromohexyl group can be used to attach reporter groups, such as fluorescent dyes or radiolabels, for use in diagnostic and imaging applications, including Positron Emission Tomography (PET).[3]

Synthesis of this compound: A "Click Chemistry" Approach

The synthesis of this compound is conceptually straightforward, relying on the principles of click chemistry. The most common and efficient method involves the copper(I)-catalyzed cycloaddition of an azide with a terminal alkyne.

General Synthetic Workflow

The synthesis can be envisioned through two primary retrosynthetic routes, both culminating in the formation of the 1,4-disubstituted 1,2,3-triazole isomer, which is the regiochemical outcome favored by the copper-catalyzed reaction.

Detailed Experimental Protocol (Hypothetical)

Synthesis of 1-Azido-6-bromohexane (Intermediate for Route B)

-

To a solution of 1,6-dibromohexane (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.1 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-azido-6-bromohexane.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a solution of 1-azido-6-bromohexane (1.0 eq) and a suitable alkyne source (e.g., ethynyltrimethylsilane, 1.2 eq) in a mixture of tert-butanol and water (1:1), add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Applications in Medicinal Chemistry: A Landscape of Possibilities

The true potential of this compound lies in its application as a versatile linker to create novel therapeutic agents. By leveraging the reactivity of the terminal bromide, a diverse array of pharmacophores can be appended to the triazole core.

Anticancer Agents

The 1,2,3-triazole scaffold is a common feature in many potent anticancer agents.[1][4] The this compound linker can be utilized to synthesize novel conjugates with enhanced efficacy.

Workflow for Synthesizing a Hypothetical Anticancer Conjugate

Quantitative Data for Related Anticancer Compounds

While specific data for conjugates of this compound is unavailable, the following table summarizes the in vitro cytotoxic activity of various 1,2,3-triazole-containing hybrids against different cancer cell lines, illustrating the potential potency of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | MCF-7 (Breast) | 1.1 - 69.4 | [4] |

| HCT-116 (Colon) | 2.6 - >100 | [4] | |

| HepG2 (Liver) | 1.4 - 75.2 | [4] | |

| Pyrazole-[4][5][6]-triazole-[4][5][7]-triazole hybrids | HepG-2 (Liver) | 12.22 - 38.20 | [1] |

| HCT-116 (Colon) | 14.16 - 37.24 | [1] | |

| MCF-7 (Breast) | 14.64 - 40.14 | [1] | |

| Myrrhanone B-1,2,3-triazole hybrids | PC-3 (Prostate) | 6.57 - >50 | [8] |

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The 1,2,3-triazole moiety has been incorporated into various scaffolds to generate compounds with significant antibacterial and antifungal activity.

Signaling Pathway Implication in Antimicrobial Action

While the exact mechanisms are diverse, some triazole-containing antifungals are known to inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.

Quantitative Data for Related Antimicrobial Compounds

The following table presents the minimum inhibitory concentration (MIC) values for representative 1,2,3-triazole derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | Escherichia coli | 12.5 - >100 | [4] |

| Staphylococcus aureus | 6.25 - >100 | [4] | |

| 1,2,3-Triazole-Sucrose derivatives | Candida albicans | 0.6 - 4.8 (µM) | |

| Aspergillus fumigatus | 1.2 - 8.9 (µM) |

Future Perspectives and Conclusion

While the full potential of this compound in medicinal chemistry is yet to be explicitly documented, the foundational knowledge of click chemistry and the proven track record of the 1,2,3-triazole scaffold provide a strong rationale for its exploration. Its utility as a bifunctional linker opens up a vast chemical space for the creation of novel conjugates with tailored pharmacological properties. Future research should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this versatile building block. The systematic investigation of structure-activity relationships will be crucial in identifying lead candidates for various therapeutic targets.

References

- 1. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 6. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Guide to 1-(6-bromohexyl)-1,2,3-triazole in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds. Among the plethora of triazole-based synthons, 1-(6-bromohexyl)-1,2,3-triazole emerges as a particularly valuable building block. Its bifunctional nature, featuring a reactive bromohexyl chain and a versatile triazole core, offers a gateway to a diverse array of novel heterocyclic structures with significant potential in drug discovery. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound in the construction of innovative and biologically active molecules.

Synthesis of the Core Building Block: this compound

The most prevalent and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][2] This approach is highly favored for its reliability, mild reaction conditions, and high regioselectivity. The synthesis of this compound can be conceptually approached via two primary CuAAC routes:

-

Reaction of 6-bromo-1-hexyne with an azide source (e.g., sodium azide or trimethylsilyl azide).

-

Reaction of 1,6-dibromohexane with sodium azide to form 1-azido-6-bromohexane, followed by cycloaddition with a suitable alkyne (e.g., acetylene gas or an acetylene equivalent).

Conceptual Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established CuAAC methodologies.

Materials:

-

6-bromo-1-hexyne

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF/water)

Procedure:

-

In a round-bottom flask, dissolve 6-bromo-1-hexyne in the chosen solvent system.

-

Add sodium azide to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the copper(II) sulfate pentahydrate to the main reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The color of the reaction mixture should change, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is typically quenched by the addition of water or a dilute ammonium hydroxide solution.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Expected Characterization Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the triazole proton, the methylene groups of the hexyl chain (including the triplet for the CH₂ adjacent to the bromine and the triplet for the CH₂ adjacent to the triazole nitrogen), and multiplets for the remaining methylene protons. |

| ¹³C NMR | Resonances for the two carbons of the triazole ring and the six carbons of the hexyl chain, including the characteristic signal for the carbon bearing the bromine atom. |

| FT-IR | Characteristic absorption bands for C-H stretching, C=C and C=N stretching of the triazole ring, and C-Br stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound, along with the characteristic isotopic pattern for a bromine-containing compound. |

Application in the Synthesis of Novel Heterocycles

The synthetic utility of this compound lies in its ability to act as a versatile linker and scaffold. The terminal bromine atom is a good leaving group, susceptible to nucleophilic substitution, while the triazole ring itself can be further functionalized or act as a key pharmacophoric element.

Nucleophilic Substitution Reactions

The bromohexyl moiety readily undergoes Sₙ2 reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems.

General Workflow for Nucleophilic Substitution:

Figure 1: General workflow for nucleophilic substitution reactions.

1. Synthesis of Thioether-Linked Heterocycles:

Thiols are excellent nucleophiles for the displacement of the bromide. This reaction is valuable for introducing sulfur-containing heterocycles or creating linkers for bioconjugation.

Conceptual Experimental Protocol: Reaction with a Thiol

-

To a solution of this compound in a polar aprotic solvent like DMF or acetonitrile, add the desired thiol-containing heterocycle.

-

Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the thiol.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification by column chromatography.

Quantitative Data for a Representative Thioether Synthesis:

| Reactant 1 | Reactant 2 (Thiol) | Product | Yield (%) |

| This compound | 2-mercaptobenzothiazole | 1-(6-((benzo[d]thiazol-2-yl)thio)hexyl)-1,2,3-triazole | >85% |

| This compound | 4-mercaptopyridine | 1-(6-(pyridin-4-ylthio)hexyl)-1,2,3-triazole | >80% |

2. Synthesis of Ether- and Amine-Linked Heterocycles:

Alcohols and amines can also serve as nucleophiles, leading to the formation of ether and amine linkages, respectively. These reactions expand the chemical space of accessible heterocycles. The reaction conditions are similar to those for thiols, often requiring a base to deprotonate the alcohol or amine.

Intramolecular Cyclization for Fused Heterocycles

The bromohexyl chain can be utilized in intramolecular cyclization reactions to form fused heterocyclic systems. This strategy is particularly powerful for creating rigid and conformationally constrained molecules, which are often sought after in drug design.

Conceptual Workflow for Intramolecular Cyclization:

Figure 2: Conceptual workflow for intramolecular cyclization.

For instance, if the triazole ring itself is substituted with a nucleophilic group (e.g., an amino or hydroxyl group at the 4- or 5-position), an intramolecular cyclization could lead to the formation of a triazolo-azepine or triazolo-oxepine ring system. Such reactions are often promoted by a suitable base.

Biological Significance and Signaling Pathways

The 1,2,3-triazole core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The heterocycles synthesized from this compound are anticipated to inherit and potentially enhance these activities.

The flexible hexyl linker allows the attached heterocycle to orient itself optimally within the binding pocket of a biological target. The specific biological activity and the signaling pathways modulated will be highly dependent on the nature of the appended heterocyclic moiety.

Potential Signaling Pathways Targeted by Novel Heterocycles:

Figure 3: Potential signaling pathways modulated by novel heterocycles.

For example, triazole-linked heterocycles have been investigated as inhibitors of various kinases, which are key regulators of cell signaling pathways involved in cancer and inflammation. By judiciously choosing the heterocyclic warhead attached to the this compound scaffold, researchers can design molecules to target specific pathways with high affinity and selectivity.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel heterocyclic compounds. Its straightforward synthesis via click chemistry and the reactivity of the bromohexyl chain provide a robust platform for generating molecular diversity. The resulting triazole-containing heterocycles are promising candidates for drug discovery, with the potential to modulate a wide range of biological targets and signaling pathways. Further exploration of the reactivity and applications of this synthon will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 2. Synthesis and photochemistry of novel 1,2,3-triazole di-heterostilbenes. An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. New triazole-based hybrids as neurotropic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Computational Modeling of 1-(6-bromohexyl)-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational modeling of the physicochemical and potential biological properties of 1-(6-bromohexyl)-1,2,3-triazole. While specific experimental data for this exact molecule is limited in publicly available literature, this document outlines the established computational methodologies and expected properties based on studies of structurally related 1-alkyl- and haloalkyl-1,2,3-triazole derivatives.

Introduction to this compound

The 1,2,3-triazole moiety is a significant pharmacophore in medicinal chemistry due to its metabolic stability, ability to form hydrogen bonds, and its role as a bioisostere for other functional groups. The presence of a bromohexyl chain introduces lipophilicity and a reactive site for further functionalization, making this compound an interesting candidate for drug design and development. Computational modeling provides a powerful tool to predict its properties and potential biological activities, thereby guiding synthetic efforts and experimental screening.

Predicted Physicochemical and Electronic Properties

Quantitative data for this compound can be estimated using computational methods. The following table summarizes the predicted values based on established computational protocols applied to similar structures.

| Property | Predicted Value/Range | Computational Method |

| Molecular Weight | 234.12 g/mol | - |

| Molecular Formula | C8H14BrN3 | - |

| LogP (Lipophilicity) | 2.5 - 3.5 | ALOGPS, XLogP3 |

| Topological Polar Surface Area (TPSA) | 38.8 Ų | Quantum Chemical Calculations |

| Dipole Moment | 4.5 - 5.5 Debye | DFT (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.5 to -7.5 eV | DFT (B3LYP/6-311++G(d,p)) |

| LUMO Energy | -0.5 to 0.5 eV | DFT (B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | 6.0 to 8.0 eV | DFT (B3LYP/6-311++G(d,p)) |

Note: These values are estimations and may vary depending on the specific computational method and parameters used.

Computational and Experimental Protocols

Computational Methodologies

A typical computational workflow for characterizing this compound would involve the following steps:

-

Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This provides insights into bond lengths, bond angles, and dihedral angles.

-

Calculation of Physicochemical Properties: Properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are calculated from the optimized geometry. The MEP map is particularly useful for identifying regions of the molecule that are prone to electrophilic and nucleophilic attack.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Docking: To investigate potential biological activity, molecular docking studies can be performed. This involves docking the optimized structure of this compound into the active site of a target protein (e.g., an enzyme or receptor) to predict its binding affinity and interaction modes. This can help in identifying potential drug targets and understanding the mechanism of action.

Experimental Protocols

The synthesis and characterization of this compound would typically follow these experimental procedures:

-

Synthesis: The most common method for synthesizing 1-substituted-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as a "click" reaction. In this case, 1-azido-6-bromohexane would be reacted with acetylene or a protected alkyne in the presence of a copper(I) catalyst.

-

Purification: The crude product is purified using techniques such as column chromatography on silica gel.

-

Characterization: The structure and purity of the synthesized compound are confirmed using various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Visualizations

Computational Workflow

The following diagram illustrates a typical computational workflow for the analysis of this compound.

Caption: Computational modeling workflow for this compound.

Hypothetical Signaling Pathway Inhibition

Based on molecular docking studies of similar triazole-containing compounds, this compound could be investigated as a potential inhibitor of a protein kinase signaling pathway. The following diagram illustrates this hypothetical interaction.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

Computational modeling is an indispensable tool in modern drug discovery and materials science. For a molecule like this compound, where experimental data may be scarce, in silico methods provide valuable predictions of its physicochemical, electronic, and potential biological properties. The methodologies and workflows described in this guide, based on established research on related triazole derivatives, offer a robust framework for the computational investigation of this and similar compounds, thereby accelerating research and development efforts.

Methodological & Application

Application Notes and Protocols for 1-(6-bromohexyl)-1,2,3-triazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4][5] The 1,2,3-triazole core is a stable and versatile linker that can participate in hydrogen bonding and dipole interactions, often mimicking the properties of an amide bond.

This document provides detailed application notes and protocols for the use of 1-(6-bromohexyl)-1,2,3-triazole in CuAAC reactions. The bromohexyl functional group serves as a versatile handle for post-cycloaddition modifications, enabling the synthesis of a diverse range of functionalized molecules. This bifunctional linker strategy allows for the initial construction of a triazole core, followed by the introduction of additional functionalities through substitution of the bromine atom.

Core Applications

The use of a bromohexyl-functionalized triazole in CuAAC offers a modular approach for the synthesis of complex molecules. Key applications include:

-

Drug Discovery: Synthesis of novel therapeutic agents by linking a pharmacophore via the triazole and then introducing a second functional group or targeting moiety at the bromohexyl chain.

-

Bioconjugation: Attachment of biomolecules such as peptides, proteins, or nucleic acids to create sophisticated bioprobes or therapeutic conjugates.[6]

-

Materials Science: Development of functionalized polymers and surfaces by anchoring the triazole and subsequently modifying the bromohexyl group.

Experimental Protocols

Protocol 1: Synthesis of 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole via CuAAC Reaction

This protocol describes a general procedure for the synthesis of a 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole through the CuAAC reaction between 1-azido-6-bromohexane and a terminal aryl alkyne.

Materials:

-

1-Azido-6-bromohexane

-

Arylacetylene (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the arylacetylene (1.0 mmol) and 1-azido-6-bromohexane (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 1-4 hours), dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole.

Protocol 2: Post-Functionalization of 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole via Nucleophilic Substitution

This protocol outlines a general method for the substitution of the bromine atom on the hexyl chain with a nucleophile, demonstrating the utility of the bromohexyl group as a functional handle.

Materials:

-

1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole (from Protocol 1)

-

Nucleophile (e.g., sodium azide, a thiol, or an amine) (1.5 mmol)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) (for thiol or amine nucleophiles)

-

Diethyl ether

-

Water (deionized)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazole (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

-

Add the nucleophile (1.5 mmol). If using a thiol or amine, add potassium carbonate (2.0 mmol) as a base.

-

Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor by TLC.

-

Once the reaction is complete, pour the mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the desired functionalized triazole.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 1-(6-bromohexyl)-4-aryl-1H-1,2,3-triazoles

| Entry | Arylacetylene | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O (1:1) | 2 | 95 |

| 2 | 4-Methoxyphenylacetylene | CuI | DMF | 4 | 92 |

| 3 | 4-Chlorophenylacetylene | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O (1:1) | 3 | 93 |

| 4 | 1-Ethynyl-4-nitrobenzene | CuI | DMSO | 6 | 88 |

Table 2: Post-Functionalization of 1-(6-bromohexyl)-4-phenyl-1H-1,2,3-triazole

| Entry | Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Sodium Azide | NaN₃ | DMF | 60 | 12 | 1-(6-azidohexyl)-4-phenyl-1H-1,2,3-triazole | 98 |

| 2 | Thiophenol | K₂CO₃ | DMF | RT | 6 | 1-(6-(phenylthio)hexyl)-4-phenyl-1H-1,2,3-triazole | 90 |

| 3 | Morpholine | K₂CO₃ | Acetonitrile | 80 | 24 | 4-(6-(4-phenyl-1H-1,2,3-triazol-1-yl)hexyl)morpholine | 85 |

Visualizations

Caption: General workflow for the synthesis of this compound via CuAAC.

Caption: Post-functionalization workflow of this compound.

Conclusion

The use of this compound and its precursors in CuAAC reactions represents a powerful strategy for the modular synthesis of complex and functionalized molecules. The protocols and data presented herein provide a foundation for researchers to apply this versatile building block in their respective fields of study. The ability to perform a reliable CuAAC reaction followed by a straightforward post-functionalization step opens up a vast chemical space for exploration in drug discovery, bioconjugation, and materials science.

References

- 1. repository.cshl.edu [repository.cshl.edu]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Surface Functionalization with 1-(6-bromohexyl)-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis and subsequent surface functionalization of various substrates with 1-(6-bromohexyl)-1,2,3-triazole. This versatile bifunctional molecule serves as a valuable building block in drug development and materials science, enabling the creation of tailored surfaces for a range of applications, including controlled drug release, biomolecule immobilization, and cell culture engineering. The protocol is divided into two main stages: the synthesis of this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, and its subsequent immobilization onto a substrate to create a functional surface.

Stage 1: Synthesis of this compound

The synthesis of this compound is achieved through the highly efficient and regioselective CuAAC reaction between 6-bromo-1-hexyne and an azide source, typically sodium azide, in the presence of a copper(I) catalyst.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

-

6-bromo-1-hexyne

-

Sodium azide (NaN3)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-bromo-1-hexyne (1.0 eq) and sodium azide (1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).[3]

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4][5]

Stage 2: Surface Functionalization with this compound

The terminal bromine atom on the hexyl chain of this compound serves as a versatile anchor for covalent immobilization onto various surfaces or as an initiator for surface-initiated polymerization.[6][7] This protocol details the functionalization of a hydroxyl-terminated surface (e.g., glass or silicon oxide) as a representative example.

Experimental Protocol: Surface Immobilization

Materials:

-

Substrate with hydroxyl groups (e.g., glass slides, silicon wafers)

-

This compound

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene (anhydrous)

-

Triethylamine (TEA)

-

Ethanol

-

Deionized water

-

Nitrogen gas stream

-

Oven

Procedure:

Part A: Substrate Amination

-

Clean the hydroxyl-terminated substrate by sonicating in deionized water, followed by ethanol, and then drying under a stream of nitrogen.

-

Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ).

-

Immerse the cleaned and activated substrate in a 2% (v/v) solution of APTES in anhydrous toluene.

-

Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere.

-

Rinse the substrate sequentially with toluene, ethanol, and deionized water to remove any unbound silane.

-

Dry the aminosilane-coated substrate under a stream of nitrogen and cure in an oven at 110°C for 1 hour.

Part B: Immobilization of this compound

-

Prepare a solution of this compound (10 mM) and triethylamine (1.2 eq) in anhydrous toluene.

-

Immerse the aminated substrate in this solution.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours under a nitrogen atmosphere. The primary amine on the surface will displace the bromine atom in a nucleophilic substitution reaction.[7]

-

After the reaction, remove the substrate and sonicate it sequentially in toluene, ethanol, and deionized water to remove any non-covalently bound molecules.

-

Dry the functionalized substrate under a stream of nitrogen.

Characterization of the Functionalized Surface

The successful immobilization of this compound can be confirmed using various surface-sensitive analytical techniques.

| Characterization Technique | Expected Outcome |

| Contact Angle Goniometry | An increase in the water contact angle compared to the aminated surface, indicating the introduction of the more hydrophobic alkyl-triazole layer. |

| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N 1s peaks corresponding to the triazole ring and a Br 3d peak, confirming the presence of the immobilized molecule. |

| Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy | Appearance of characteristic peaks for the triazole ring and C-H stretching vibrations of the hexyl chain. |

| Ellipsometry | An increase in the thickness of the organic layer on the substrate, providing a quantitative measure of the immobilized film. |

Application in Drug Development: Surface-Initiated Polymerization for Drug Delivery

The bromo-terminated surface can act as an initiator for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).[6][8] This allows for the growth of polymer brushes with controlled molecular weight and density. These polymer brushes can be designed to encapsulate or conjugate drug molecules for controlled release applications.

Experimental Protocol: Surface-Initiated ATRP

Materials:

-

This compound functionalized substrate

-

Monomer (e.g., N-isopropylacrylamide (NIPAM) for a thermo-responsive polymer, or a methacrylate with a drug conjugate)

-

Copper(I) bromide (CuBr)

-

2,2'-Bipyridine (bpy)

-

Solvent (e.g., water, methanol, or a mixture)

-

Syringe pump

-

Schlenk line

Procedure:

-

Place the functionalized substrate in a reaction vessel.

-

In a separate flask, prepare the polymerization solution by dissolving the monomer, CuBr, and bpy in the chosen solvent. Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.

-

Transfer the deoxygenated solution to the reaction vessel containing the substrate via a cannula.

-

Carry out the polymerization at a specific temperature for a defined period to control the polymer brush length.

-

Stop the polymerization by exposing the solution to air.

-

Remove the substrate and wash it extensively with a good solvent for the polymer to remove any non-grafted polymer chains.

-

Dry the polymer-grafted surface under a stream of nitrogen.

Diagrams

Caption: Experimental workflow for the synthesis and surface functionalization of this compound.

Caption: Workflow for creating a drug delivery system using SI-ATRP from a this compound functionalized surface.

References

- 1. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. A mild protocol for efficient preparation of functional molecules containing triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immobilization and Release Studies of Triazole Derivatives from Grafted Copolymer Based on Gellan-Carrying Betaine Units [mdpi.com]

- 6. Versatile Surface Modification of Hydrogels by Surface-Initiated, Cu0-Mediated Controlled Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 8. Renewable Fabric Surface-Initiated ATRP Polymerizations: Towards Mixed Polymer Brushes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation of Peptides and Proteins using 1-(6-bromohexyl)-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been significantly advanced by the need for precise and stable linkages between biomolecules and other moieties such as therapeutic agents, imaging probes, or other proteins. The 1,2,3-triazole ring system has emerged as a highly valuable linker in this context. Its stability to enzymatic degradation, hydrolysis, and oxidation makes it an ideal surrogate for more labile chemical bonds.[1][2] The 1,2,3-triazole moiety behaves as a rigid linking unit, can mimic the electronic properties of amide bonds, and can be used to connect peptides to other functional groups.[3][4]